molecular formula C15H19BO2 B13597244 4,4,5,5-Tetramethyl-2-(4-(prop-2-yn-1-yl)phenyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(4-(prop-2-yn-1-yl)phenyl)-1,3,2-dioxaborolane

Cat. No.: B13597244
M. Wt: 242.12 g/mol
InChI Key: NQJSABBPXQNAAJ-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(4-(prop-2-yn-1-yl)phenyl)-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. This compound is particularly valuable in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(4-(prop-2-yn-1-yl)phenyl)-1,3,2-dioxaborolane typically involves the reaction of 4-(prop-2-yn-1-yl)phenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst under an inert atmosphere .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(4-(prop-2-yn-1-yl)phenyl)-1,3,2-dioxaborolane undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(4-(prop-2-yn-1-yl)phenyl)-1,3,2-dioxaborolane has numerous applications in scientific research:

    Chemistry: Widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Utilized in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Employed in the development of drug candidates and therapeutic agents.

    Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-(prop-2-yn-1-yl)phenyl)-1,3,2-dioxaborolane primarily involves its role as a boron source in cross-coupling reactions. The compound interacts with palladium catalysts to form palladium-boron complexes, which facilitate the transfer of the boron moiety to the target molecule. This process involves the formation of a boronate ester intermediate, which undergoes transmetalation and reductive elimination to form the desired product .

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-2-(4-bromophenyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(4-iodophenyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(4-chlorophenyl)-1,3,2-dioxaborolane

Uniqueness

Compared to similar compounds, 4,4,5,5-Tetramethyl-2-(4-(prop-2-yn-1-yl)phenyl)-1,3,2-dioxaborolane is unique due to its alkyne functional group, which provides additional reactivity and versatility in synthetic applications. This makes it particularly valuable in the synthesis of complex molecules and materials .

Properties

Molecular Formula

C15H19BO2

Molecular Weight

242.12 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(4-prop-2-ynylphenyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C15H19BO2/c1-6-7-12-8-10-13(11-9-12)16-17-14(2,3)15(4,5)18-16/h1,8-11H,7H2,2-5H3

InChI Key

NQJSABBPXQNAAJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC#C

Origin of Product

United States

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